molecular formula C9H8O4 B3031469 Methyl 3-formyl-2-hydroxybenzoate CAS No. 3775-05-1

Methyl 3-formyl-2-hydroxybenzoate

Cat. No.: B3031469
CAS No.: 3775-05-1
M. Wt: 180.16 g/mol
InChI Key: KIGMFKZMNIHLSU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-formyl-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the formylation of methyl salicylate using hexamethylenetetramine in the presence of strong acids such as polyphosphoric acid or trifluoroacetic acid . Another method includes the Wittig reaction with phosphonium ylides to form a pyran ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-temperature stable reagents and conditions to ensure high yield and purity. The compound is typically produced in large quantities for use as a reagent in the synthesis of coumarins and spiropyrans .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-formyl-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 3-formyl-2-hydroxybenzoate involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, its hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .

Properties

IUPAC Name

methyl 3-formyl-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGMFKZMNIHLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30323173
Record name methyl 3-formyl-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30323173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3775-05-1
Record name NSC403259
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 3-formyl-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30323173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

63 ml of concentrated sulfuric acid were added dropwise at approximately 20 to 25° C. to a solution of 64 g (0.17 mol) of the dibromide of Example 1 in 500 ml of anhydrous methanol. The temperature of the reaction solution was kept at 30° C. by cooling. After the mixture had been stirred for 30 minutes at 20 to 25° C., it was heated for 3 hours to 50° C. The reaction mixture was stirred into approximately 3.5 l of water. The precipitate was filtered off and washed with water and then with a pentane/MTBE mixture (5:1). After drying, 25 g of the title compound were obtained, which corresponds to 81% of theory. (m.p. 82° C.)
Quantity
63 mL
Type
reactant
Reaction Step One
Name
dibromide
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
3.5 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

86 g of methyl 5-chloro-3-(1,3-dioxolan-2-yl)-2-hydroxybenzoate are dissolved in a mixture of 700 ml of methanol and 50 ml of tetrahydrofuran, and 70 ml of triethylamine and 7 g of 10% palladium-carbon are added to the solution. The mixture is subjected to catalytic hydrogenation under atmospheric pressure. The reaction mixture is filtered and the filtrate is evaporated to remove solvent. 10% hydrochloric acid is added to the residue and the mixture is concentrated. Water is added to the residue and the aqueous mixture is extracted with ethyl acetate. The extract is dried and evaporated to remove solvent. The resultant crystals are collected, washed with cold ethanol and dried to give 51.1 g of methyl 3-formyl-2-hydroxybenzoate as colorless needles.
Name
methyl 5-chloro-3-(1,3-dioxolan-2-yl)-2-hydroxybenzoate
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
7 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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